molecular formula C16H19ClN2O B14922661 1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine

1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine

Cat. No.: B14922661
M. Wt: 290.79 g/mol
InChI Key: JTAOECLXXWKSFX-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with furan-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of allergic reactions and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to histamine H1 receptors, thereby inhibiting the action of histamine and reducing allergic symptoms. Additionally, it may interact with other signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-4-(phenylmethyl)piperazine
  • 1-[(4-Chlorophenyl)methyl]-4-(methylsulfonyl)piperazine
  • 1-[(4-Chlorophenyl)methyl]-4-(benzyl)piperazine

Uniqueness

1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine is unique due to the presence of the furan-2-ylmethyl group, which may impart distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness can be leveraged in the design of new compounds with specific desired activities .

Properties

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C16H19ClN2O/c17-15-5-3-14(4-6-15)12-18-7-9-19(10-8-18)13-16-2-1-11-20-16/h1-6,11H,7-10,12-13H2

InChI Key

JTAOECLXXWKSFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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